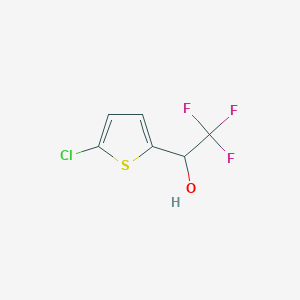

![molecular formula C13H13N3O2 B2507468 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid CAS No. 1275287-54-1](/img/structure/B2507468.png)

2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

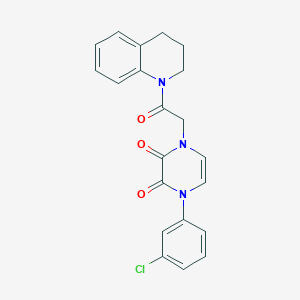

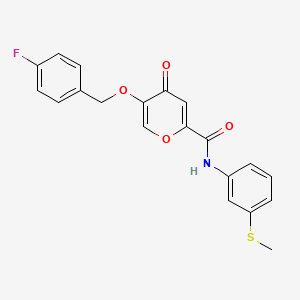

The compound "2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid" is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure is characterized by a benzoic acid moiety and a substituted amino group that includes a 4-methylpyrimidin-2-yl moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related benzoic acid derivatives has been explored in several studies. For instance, a method for synthesizing substituted benzoic acids through a multistep process involving nitrification, diazotization, methylation, oxidation, and selective reduction has been reported . Although this method does not directly apply to the synthesis of "this compound," it provides a general framework for the synthesis of amino-substituted benzoic acids. Additionally, the non-covalent synthesis of molecular complexes involving substituted 2-aminopyrimidines and benzoic acid has been described, which could be relevant for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be characterized using various spectroscopic techniques, such as NMR, UV-VIS, and IR spectroscopy, as well as X-ray crystallography . These techniques can help determine the geometry and confirm the identity of the synthesized compounds. For example, the crystal structure of a related compound, "2-Amino-5-chloropyridine–benzoic acid (1/1)," was elucidated using X-ray crystallography, revealing specific hydrogen-bonded motifs and the orientation of the carboxyl group .

Chemical Reactions Analysis

The chemical behavior of benzoic acid derivatives in solution can involve acid-base dissociation and tautomerism, as observed in azo-benzoic acids . The extent of these equilibria can be influenced by the solvent composition and the pH of the medium. Such reactions are crucial for understanding the reactivity and potential applications of "this compound."

Physical and Chemical Properties Analysis

The physical properties of benzoic acid derivatives, such as melting points and solubility, can be determined experimentally. For instance, the synthesis of "2-amino-4-methoxy benzoic acid" yielded a white powder with a melting point range of 176-178°C . The chemical properties, including reactivity and stability, can be inferred from the molecular structure and the presence of functional groups. The non-covalent interactions that these compounds can engage in, such as hydrogen bonding, are also essential for their supramolecular chemistry .

Aplicaciones Científicas De Investigación

Analgesic, Anti-inflammatory, and Antimicrobial Activities

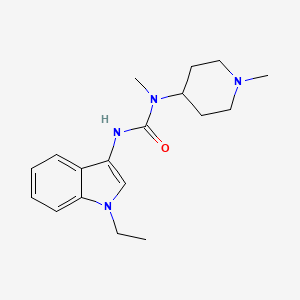

Compounds structurally similar to 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid have been synthesized and evaluated for their pharmacological properties. For instance, novel benzimidazole analogs, incorporating pyrimidine substituents, have demonstrated significant analgesic, anti-inflammatory, and antimicrobial activities. These findings suggest that structurally related compounds may also possess similar biological activities, offering potential for the development of new therapeutic agents (Krishna Veni Chikkula & R. Sundararajan, 2017).

Supramolecular Chemistry and Crystal Engineering

Bifunctional aromatic N-heterocycles, including pyridine-aminopyrimidine and aminopyridine supramolecular reagents, have been synthesized and characterized, highlighting the significance of hydrogen-bond donors and acceptors in designing new molecular structures. These compounds are essential for the development of crystal engineering and supramolecular chemistry, where they can serve as building blocks for constructing complex molecular architectures (C. Aakeröy et al., 2007).

Metal Complexes and Coordination Chemistry

Research on Schiff base ligands and their metal complexes derived from 3-Aldehydosalicylic acid and various amino-pyrimidine derivatives have been conducted to explore their structural characterization, spectral analysis, and antimicrobial activities. These studies are crucial for understanding the coordination chemistry of metal ions with heterocyclic ligands and their potential applications in catalysis, materials science, and as antimicrobial agents (B. M. Kalshetty et al., 2013).

Fluorescent Sensors

Compounds incorporating pyrimidinyl and other heterocyclic groups have been employed as fluorescent sensors for metal ions. For example, Zinpyr family sensors, designed for Zn(II) detection, demonstrate the utility of such compounds in biological imaging and environmental monitoring. The synthesis and photophysical characterization of these sensors underscore the importance of structural modification for enhancing selectivity and sensitivity toward specific metal ions (Elizabeth M. Nolan et al., 2006).

Safety and Hazards

Propiedades

IUPAC Name |

2-methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-8-3-4-10(7-11(8)12(17)18)16-13-14-6-5-9(2)15-13/h3-7H,1-2H3,(H,17,18)(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBVGGQIDKVBBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2507386.png)

![(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine trihydrochloride](/img/no-structure.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2507389.png)

![5-(1-adamantyl)-N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B2507394.png)

![N-(4-ethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2507396.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2507399.png)

![N-(2-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2507401.png)